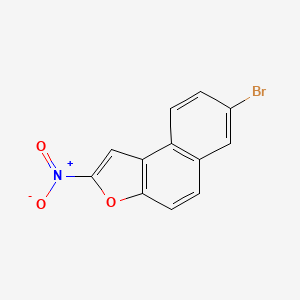

7-Bromo-2-nitronaphtho(2,1-b)furan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé « R7160 » est une entité chimique de formule moléculaire C12H6BrNO3 . Il est composé de douze atomes de carbone, six atomes d'hydrogène, un atome d'azote, trois atomes d'oxygène et un atome de brome . Ce composé est connu pour ses propriétés uniques et ses applications dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du R7160 implique généralement la bromation d'un composé aromatique, suivie de réactions de nitration et d'oxydation. La voie de synthèse spécifique peut varier, mais une méthode courante comprend :

Bromation : L'introduction d'un atome de brome dans le cycle aromatique à l'aide de brome (Br2) en présence d'un catalyseur tel que le fer (Fe).

Nitration : L'introduction d'un groupe nitro (NO2) à l'aide d'un mélange d'acide nitrique concentré (HNO3) et d'acide sulfurique (H2SO4).

Oxydation : L'oxydation du composé résultant pour introduire des atomes d'oxygène, souvent à l'aide d'oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Méthodes de production industrielle : Dans un environnement industriel, la production du R7160 peut impliquer des réacteurs à grande échelle et des procédés en flux continu pour garantir un rendement et une pureté élevés. Les conditions de réaction sont soigneusement contrôlées pour optimiser les vitesses de réaction et minimiser les sous-produits.

Analyse Des Réactions Chimiques

Key Steps:

-

Bromination :

-

Bromine is introduced at the 7-position using bromine in glacial acetic acid under controlled conditions (0–5°C). This step is critical for directing subsequent functionalization .

-

Example:

Reaction of 2-benzoyl-3-chloroacetamidonaphtho[2,1-b]furan with bromine in acetic acid yields 8-bromo derivatives .

-

-

Nitration :

-

A nitrating mixture (HNO₃/H₂SO₄) introduces the nitro group at the 2-position. The electron-withdrawing bromine group facilitates electrophilic substitution at the adjacent position .

-

Example:

Nitration of 7-bromo precursors generates 7-bromo-2-nitronaphtho[2,1-b]furan with yields dependent on reaction time and temperature .

-

Nitro Group Reduction

The nitro group undergoes reduction to form amines, enabling further derivatization:

-

Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine, producing 7-bromo-2-aminonaphtho[2,1-b]furan .

Bromine Displacement Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) or coupling reactions:

-

Suzuki Coupling :

-

Nucleophilic Substitution :

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Reaction with malononitrile or α-cyanocinnamonitriles forms pyridine or thiophene-fused derivatives .

Antimicrobial Derivatives

-

Alkylation or acylation of the amine group (post nitro reduction) yields compounds with significant activity against S. aureus and E. coli .

-

Example:

N-(2-benzoyl-8-bromonaphtho[2,1-b]furan-1-yl)-2-chloroacetamide shows MIC values of 12.5 µg/mL against Gram-positive bacteria .

Mutagenicity Studies

-

The nitro group contributes to genotoxicity via metabolic activation. In E. coli, it induces G:C→T:A transversions and frameshift mutations, highlighting its DNA-damaging potential .

Table 1: Reaction Conditions for Key Transformations

Table 2: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| N-(2-benzoyl-8-bromo derivative) | 12.5 | 25.0 |

| Ethyl 3-amino-2-carboxylate derivative | 25.0 | 50.0 |

Mechanistic Insights

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

7-Bromo-2-nitronaphtho(2,1-b)furan can be synthesized through various chemical methods, including the oxidation of related naphthofuran compounds. The molecular structure typically features a bromine atom and a nitro group attached to the naphtho-furan framework, which contributes to its biological activity.

Key Structural Features:

- Molecular Formula : C12H7BrN2O2

- Molecular Weight : 293.1 g/mol

- Functional Groups : Nitro group (-NO2), Bromine atom (Br)

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. Studies indicate effectiveness against various drug-resistant bacteria, making it a candidate for developing new antibiotics.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Acinetobacter baumannii | 32 µg/mL |

| This compound | Klebsiella pneumoniae | 16 µg/mL |

Anticancer Properties

The compound has been investigated for its cytotoxic effects on various cancer cell lines. For instance, studies have shown that it induces apoptosis in MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 4.06 | 7.33 |

| HeLa | 5.25 | 6.10 |

Mechanistic studies indicate that the compound may induce cell cycle arrest at the G2/M phase and modulate the expression of key proteins involved in apoptosis.

Fluorescent Probes

The unique structural features of this compound allow it to act as a fluorescent probe in biochemical assays. Its fluorescence properties make it useful for detecting specific biomolecules in cellular environments.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various nitro-containing naphthofurans, including this compound. The results indicated that this compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of naphthofuran derivatives, researchers found that treatment with this compound resulted in significant apoptosis in breast cancer models. The study highlighted its mechanism involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Mécanisme D'action

The mechanism of action of R7160 involves its interaction with specific molecular targets and pathways. The bromine and nitro groups in the compound can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

XIAMETER™ RBC-7160-70 Compound: A high consistency silicone rubber compound with strong ceramifying behavior.

XIAMETER™ RBC-7960-70 Compound: A halogen-free, high consistency silicone rubber compound with excellent ceramifying behavior.

SILASTIC™ RC-4 50P FD Rubber Additive: An organic peroxide cure agent for millable silicone rubber.

Uniqueness: R7160 is unique due to its specific combination of bromine, nitro, and oxygen functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Activité Biologique

7-Bromo-2-nitronaphtho(2,1-b)furan is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and mutagenic properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for drug development.

- Molecular Formula : C12H6BrNO3

- Molecular Weight : 292.08 g/mol

- CAS Number : 75965-73-0

- IUPAC Name : 7-bromo-2-nitrobenzo[e]benzofuran

This compound exhibits its biological activity primarily through interactions with cellular targets that influence various biochemical pathways. The presence of bromine and nitro groups allows for participation in redox reactions, which can lead to oxidative stress in microbial cells, particularly Mycobacterium tuberculosis.

Key Mechanisms:

- Nitroreductase Activation : The compound acts as a prodrug that requires enzymatic activation by nitroreductases such as Mrx2 in M. tuberculosis, leading to the production of reactive intermediates that are toxic to bacterial cells .

- Induction of Stress Responses : Treatment with this compound induces the SigH stress response pathway in M. tuberculosis, enhancing the bactericidal effect against both replicating and non-replicating bacterial forms .

- Genotoxicity : The compound has been shown to induce mutations in bacterial systems, specifically through mechanisms involving SOS response pathways that lead to DNA damage and subsequent mutagenesis .

Antimicrobial Activity

Research indicates that this compound demonstrates potent bactericidal activity against M. tuberculosis. In vitro studies have shown effective killing of both actively replicating and dormant bacterial cells within macrophages, suggesting its potential as an anti-tuberculosis agent .

Mutagenicity Studies

Studies involving the mutagenic potential of this compound reveal that it can induce significant genetic alterations in bacterial models such as E. coli. The primary mutations observed include G:C to T:A transversions and single-base frameshifts, highlighting its capacity to disrupt genetic integrity .

Study on Mycobacterium tuberculosis

A detailed investigation into the effects of this compound on M. tuberculosis highlighted its ability to activate the Mrx2 nitroreductase pathway. This activation leads to the generation of nitric oxide (NO), which is crucial for the compound's bactericidal action against non-replicating bacteria .

| Study Parameter | Findings |

|---|---|

| Bacterial Strain | Mycobacterium tuberculosis |

| Mechanism | SigH/Mrx2 stress response pathway activation |

| Bactericidal Effect | Effective against replicating and non-replicating forms |

| Resistance Mutations | Found in mrx2 and sigH genes |

Genotoxicity Assessment

In a study assessing the genotoxicity of related compounds (e.g., R7000), it was found that exposure led to significant increases in mutation frequency in mammalian cell lines and animal models. The results indicated a strong correlation between dose and mutagenic effect, reinforcing concerns about the safety profile of nitro derivatives like this compound .

| Dose (mg/day) | Mutation Frequency (MF) | Observations |

|---|---|---|

| 0.05 | 1.5-fold | Increased MF observed |

| 0.1 | 1.8-fold | Significant increase |

| 0.5 | 5.4-fold | Maximum observed mutagenicity |

Propriétés

Numéro CAS |

75965-73-0 |

|---|---|

Formule moléculaire |

C12H6BrNO3 |

Poids moléculaire |

292.08 g/mol |

Nom IUPAC |

7-bromo-2-nitrobenzo[e][1]benzofuran |

InChI |

InChI=1S/C12H6BrNO3/c13-8-2-3-9-7(5-8)1-4-11-10(9)6-12(17-11)14(15)16/h1-6H |

Clé InChI |

UZCBYLGIIOCMPM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1Br |

SMILES canonique |

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1Br |

Key on ui other cas no. |

75965-73-0 |

Synonymes |

2-nitro-7-bromonaphtho(2.1-b)furan R 7160 R7160 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.